ARC-12 clinical trial inclusion and exclusion criteria
ARC-12 clinical trial inclusion and exclusion criteria
An In-depth Technical Guide to the ARC-12 Clinical Trial: Inclusion and Exclusion Criteria
This guide provides a comprehensive overview of the inclusion and exclusion criteria for the ARC-12 clinical trial (NCT04772989), a Phase 1/1b study evaluating the safety, tolerability, and preliminary anti-tumor activity of AB308 in combination with zimberelimab in participants with advanced malignancies.[1][2][3] This document is intended for researchers, scientists, and drug development professionals.
Introduction to the ARC-12 Clinical Trial
The ARC-12 study is a multicenter, open-label, dose-escalation, and dose-expansion trial.[1][2][3] The study investigates the combination of two investigational immunotherapeutic agents:
-
AB308: An Fc-enabled anti-TIGIT humanized IgG1 monoclonal antibody.[2] TIGIT (T cell Immunoglobulin and ITIM domain) is an inhibitory receptor expressed on activated T cells and Natural Killer (NK) cells.[2]
-
Zimberelimab (AB122): An anti-PD-1 monoclonal antibody.[2] The PD-1/PD-L1 pathway is a key immune checkpoint that regulates T cell activation.
The rationale for this combination is to simultaneously block two distinct inhibitory pathways, TIGIT and PD-1, to enhance the anti-tumor immune response.[2]
Signaling Pathway of TIGIT and PD-1 Inhibition
The following diagram illustrates the targeted signaling pathways of AB308 and zimberelimab. TIGIT, expressed on T cells and NK cells, interacts with its ligand CD155 on tumor cells, leading to the suppression of the anti-tumor immune response. Similarly, the interaction of PD-1 on T cells with PD-L1 on tumor cells also results in immune suppression. By blocking these interactions, AB308 and zimberelimab aim to restore and enhance the ability of the immune system to recognize and attack cancer cells.
Inclusion Criteria
To be eligible for the ARC-12 trial, participants must meet the following criteria.
General Inclusion Criteria
| Criteria | Description |
| Informed Consent | Capable of giving signed informed consent, which includes compliance with the requirements and restrictions listed in the informed consent form (ICF) and in the protocol.[1] |
| Age | ≥ 18 years of age (or age ≥ regionally approved age of consent for participation in investigational clinical studies) at the time of signing the informed consent.[1] |
| Performance Status | Eastern Cooperative Oncology Group (ECOG) performance status score of 0 or 1.[1] |
| Organ and Marrow Function | Adequate organ and marrow function. Specific laboratory values for hematology and chemistry were not detailed in the reviewed public documents. |
| Contraception | Contraceptive use by men and women should be consistent with local regulations regarding the methods of contraception for those participating in clinical studies.[1] |
Disease-Specific Inclusion Criteria
The ARC-12 trial includes a dose-escalation phase and a dose-expansion phase with specific criteria for each.
| Phase | Patient Population |
| Dose Escalation | Participants with any type of solid tumor for which no standard treatment is currently available, or participants with non-Hodgkin Lymphoma that has progressed on prior chemotherapy and are unable to receive stem cell transplant or adoptive cell transfer.[4] |
| Dose Expansion | Participants with specific advanced malignancies, including but not limited to, Non-Small Cell Lung Cancer (NSCLC), Melanoma, Cervical Cancer, Multiple Myeloma, Diffuse Large B-Cell Lymphoma (DLBCL), Gastric Cancer, Gastroesophageal Junction Adenocarcinoma, and Esophageal Cancer.[1] |
Exclusion Criteria
Participants meeting any of the following criteria are ineligible for the ARC-12 trial.
| Category | Criteria | Description |
| Prior Treatment | Prior anti-TIGIT antibody | Prior treatment with an anti-TIGIT antibody.[1] |
| Prior systemic therapy | Prior chemotherapy, targeted small-molecule therapy, immunotherapy, or biologic agents, or use of other investigational drugs within 28 days before the first dose of study treatment.[1] | |
| Prior immunotherapy discontinuation | Discontinued prior immunotherapy for immune-related adverse events with a high severity.[1] | |
| Medical History | Major surgery or trauma | History of trauma or major surgery within 28 days prior to the first dose of study treatment.[1] |
| Autoimmune disease | Any active or prior autoimmune disease that required treatment within 3 years of the first dose of study treatment.[1] |
Experimental Protocols
The ARC-12 study follows a phased approach to evaluate the safety and efficacy of the combination therapy.
Study Design Overview
The trial consists of two main parts: a dose-escalation phase to determine the recommended Phase 2 dose (RP2D) and a dose-expansion phase to further evaluate the safety and preliminary efficacy in specific tumor types.
Dosing Information
-
Dose Escalation: Participants receive escalating doses of AB308 in combination with zimberelimab.
-
Dosing Frequency: The combination is administered either every 3 weeks (Q3W) or every 4 weeks (Q4W).[2]
-
Dose Expansion: Participants are treated at the determined RP2D.
Logical Relationships of Inclusion and Exclusion Criteria
The selection of participants for the ARC-12 trial is a multi-step process governed by a set of logical criteria to ensure patient safety and the scientific validity of the study.
This guide provides a detailed summary of the inclusion and exclusion criteria for the ARC-12 clinical trial based on publicly available information. For complete and definitive details, the official study protocol should be consulted.
